molecular formula C3H7MgO6P B12779008 Magnesium 2-glycerophosphate CAS No. 1428653-02-4

Magnesium 2-glycerophosphate

Cat. No.: B12779008
CAS No.: 1428653-02-4
M. Wt: 194.36 g/mol
InChI Key: LXIZVPUSPUNOAN-UHFFFAOYSA-L
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Description

Magnesium 2-glycerophosphate (CAS 927-20-8) is an organic magnesium salt with the molecular formula C₃H₇MgO₆P and a molecular weight of 194.36 g/mol . It is characterized as a white or almost white, hygroscopic powder that is soluble in water . This compound is recognized in pharmacopeias such as the European Pharmacopoeia (Ph. Eur.) as a mixture of the magnesium salts of isomeric glycerol phosphates . In biomedical research, this compound is valued for its high bioavailability and exceptional gastrointestinal tolerability, as it does not exert the laxative effects commonly associated with other magnesium salts . This makes it an excellent candidate for studies requiring efficient magnesium delivery. Its research applications are diverse, including investigations into cardiovascular health, where it has been shown to significantly reduce premature ventricular contractions (PVCs) in clinical models . In muscular research, it demonstrates potential in modulating muscle relaxation and reducing spasticity, as observed in models of neurological conditions . Furthermore, it serves as a critical reagent in cellular studies of pathological calcification, where it is used to inhibit β-glycerophosphate-induced calcification in vascular smooth muscle cells by dynamically regulating key factors like Cbfα1, MGP, and OPN . The glycerol and phosphate moieties released upon cleavage also contribute to its research utility, as they can be utilized in cellular energy production . This product is strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

1428653-02-4

Molecular Formula

C3H7MgO6P

Molecular Weight

194.36 g/mol

IUPAC Name

magnesium;1,3-dihydroxypropan-2-yl phosphate

InChI

InChI=1S/C3H9O6P.Mg/c4-1-3(2-5)9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8);/q;+2/p-2

InChI Key

LXIZVPUSPUNOAN-UHFFFAOYSA-L

Canonical SMILES

C(C(CO)OP(=O)([O-])[O-])O.[Mg+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnesium 2-glycerophosphate can be synthesized by reacting glycerophosphoric acid with a magnesium salt, such as magnesium hydroxide or magnesium carbonate. The reaction typically occurs in an aqueous solution, and the product is then isolated by evaporation or crystallization .

Industrial Production Methods: In industrial settings, this compound is produced by combining glycerophosphoric acid with magnesium oxide or magnesium hydroxide in a controlled environment. The reaction mixture is then subjected to filtration and drying processes to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Magnesium 2-glycerophosphate primarily undergoes hydrolysis, where it is broken down into glycerol and inorganic phosphate in the body . It can also participate in complexation reactions with other metal ions.

Common Reagents and Conditions:

    Hydrolysis: Water and enzymes such as alkaline phosphatase.

    Complexation: Metal ions like calcium or zinc in aqueous solutions.

Major Products Formed:

Comparison with Similar Compounds

Table 1: Key Properties of Magnesium Compounds

Compound Bioavailability Solubility (H₂O) Primary Applications
This compound High (>90%) High Supplements, enzymatic studies
Magnesium Oxide Low (~4%) Low Antacids, laxatives
Magnesium Sulfate Moderate High Acute Mg²⁺ therapy, laxatives
Sodium 2-glycerophosphate N/A High Biochemical assays

Comparison with Sodium 2-Glycerophosphate

Sodium 2-glycerophosphate is a structural analog used in biochemical research, particularly as a substrate for phosphatase activity assays. In ultrastructural studies, sodium 2-glycerophosphate, when combined with magnesium nitrate, enhances enzymatic reactions by providing both phosphate and magnesium ions . However, this compound inherently supplies magnesium, eliminating the need for exogenous additives. This intrinsic property makes it advantageous in cell culture media and metabolic studies where ionic balance is critical .

Bioavailability and Pharmacokinetic Considerations

This compound’s superior bioavailability stems from its organophosphate structure, which resists precipitation in the alkaline intestinal environment. Clinical studies indicate sustained serum magnesium levels post-administration, unlike magnesium oxide, which shows transient spikes . Additionally, its compatibility with 2-glycerophosphate-dependent enzymes (e.g., phosphatases and kinases) enables dual functionality in metabolic pathways .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing magnesium 2-glycerophosphate with high purity?

  • Methodological Answer : Synthesis typically involves reacting glycerol-2-phosphate with magnesium salts (e.g., magnesium oxide or hydroxide) under controlled pH and temperature. For quality assurance, follow USP-grade reagent preparation standards, such as those used for magnesium sulfate anhydrous (heating to 275–300°C to remove hygroscopic impurities) . Post-synthesis, validate purity via assays for magnesium oxide content, as outlined in pharmacopeial monographs for magnesium aluminometasilicate .

Q. How is this compound quantified in complex matrices (e.g., cell lysates or biological fluids)?

  • Methodological Answer : Use inductively coupled plasma mass spectrometry (ICP-MS) for magnesium quantification, coupled with phosphate-specific colorimetric assays (e.g., molybdate-blue method). Cross-validate results with chromatographic techniques (HPLC or LC-MS) to distinguish 2-glycerophosphate isomers from other phosphorylated metabolites .

Q. What role does this compound play in cell lysis buffers for kinase/phosphatase studies?

  • Methodological Answer : this compound acts as a phosphatase inhibitor in lysis buffers (e.g., 10–40 mM concentrations) to preserve phosphorylation states. It competes with endogenous phosphatases for substrate binding, as demonstrated in studies on Xenopus oocyte extracts and LRRK2 phosphorylation assays . Always pair with other inhibitors (e.g., sodium orthovanadate) for comprehensive phosphatase blockade .

Advanced Research Questions

Q. How does this compound concentration affect kinase/phosphatase activity balance in enzymatic assays?

  • Methodological Answer : Titrate concentrations (5–50 mM) to optimize inhibition efficiency. For example, in fluorouracil metabolism studies, 15 mM 2-glycerophosphate was critical for stabilizing OPRT (orotate phosphoribosyltransferase) activity by suppressing nonspecific phosphatase interference . Use kinetic assays (e.g., Michaelis-Menten plots) to quantify inhibition constants (Ki) and validate via Western blotting for phosphorylated targets .

Q. What experimental strategies resolve discrepancies in phosphorylation data when using this compound?

  • Methodological Answer : Contradictions may arise from buffer composition variability (e.g., competing ions like NaF or EDTA). Systematically test buffer formulations (e.g., Tris-HCl vs. sodium phosphate buffers) and include positive/negative controls (e.g., phosphatase-treated samples). Cross-reference with alternative inhibitors (β-glycerophosphate analogs) to isolate compound-specific effects .

Q. How does this compound influence mineralization in stem cell differentiation assays?

  • Methodological Answer : In osteogenic media, 2-glycerophosphate serves as a phosphate donor for alkaline phosphatase (ALP)-driven mineralization. Use concentrations of 2–10 mM in combination with ascorbic acid and dexamethasone. Quantify mineralization via Alizarin Red staining and validate ALP activity spectrophotometrically at 405 nm .

Data Contradiction Analysis

Q. Why do some studies report variable efficacy of this compound as a phosphatase inhibitor?

  • Methodological Answer : Efficacy depends on (1) buffer pH (optimal range: 7.4–8.0), (2) presence of divalent cations (e.g., Mg<sup>2+</sup> enhances stability), and (3) target phosphatase isoforms (e.g., weaker inhibition of PP2A vs. PP1). Replicate conflicting studies under standardized conditions (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EGTA) and include isoform-specific phosphatase inhibitors as controls .

Experimental Design Considerations

  • Quality Control : For reproducibility, adhere to USP-grade reagent specifications for magnesium content (e.g., ≤0.5% heavy metal contaminants) .
  • Primary vs. Secondary Sources : Prioritize peer-reviewed methodologies over commercial databases (excluded per guidelines). Cross-validate findings with orthogonal techniques (e.g., ICP-MS + LC-MS) .

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